molecular formula C8H15N3 B3294230 N-[(1-ethylimidazol-2-yl)methyl]ethanamine CAS No. 886505-10-8

N-[(1-ethylimidazol-2-yl)methyl]ethanamine

Cat. No.: B3294230
CAS No.: 886505-10-8
M. Wt: 153.22 g/mol
InChI Key: LSNKQYMJJFYPSE-UHFFFAOYSA-N
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Description

N-[(1-Ethylimidazol-2-yl)methyl]ethanamine is a substituted imidazole derivative characterized by an ethyl group at the 1-position of the imidazole ring and an ethanamine moiety attached via a methylene bridge. This structure confers unique physicochemical properties, including moderate lipophilicity and basicity due to the imidazole nitrogen atoms.

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-9-7-8-10-5-6-11(8)4-2/h5-6,9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNKQYMJJFYPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]ethanamine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with an appropriate alkylating agent, such as bromoethane, under basic conditions. The reaction can be carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: Imidazole derivatives, including this compound, have potential therapeutic applications due to their antimicrobial, antifungal, and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The ethanamine moiety can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Imidazole-Based Derivatives

a) N-[(1-Methylimidazol-2-yl)methyl]ethanamine (CAS 642075-18-1)
  • Structure : Differs by a methyl group at the 1-position instead of ethyl.
b) N-[(1,4,5-Trimethylimidazol-2-yl)methyl]ethanamine dihydrochloride (CAS 1332530-64-9)
  • Structure : Additional methyl groups at the 4- and 5-positions of the imidazole ring.
  • Properties : Enhanced steric hindrance may limit receptor binding. The dihydrochloride salt improves aqueous solubility.
  • Applications : Primarily used in research as a ligand or catalyst .

Benzimidazole Derivatives

a) Etazene (2-[2-[(4-Ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethyl-ethanamine)
  • Structure : Benzimidazole core with a 4-ethoxyphenyl substituent and N,N-diethyl ethanamine.
  • Properties : High lipophilicity and opioid receptor affinity. EMCDDA reports classify it as a potent synthetic opioid with psychoactive effects .
  • Applications : Illicitly used as an opioid substitute; associated with severe toxicity risks .
b) Isotonitazene
  • Structure : 5-Nitro benzimidazole derivative with N,N-diethyl ethanamine.
  • Properties : Extreme potency (100× morphine) due to nitro group enhancing receptor binding.
  • Applications: Noted in forensic reports for overdose cases; regulated under drug control laws .

Heterocyclic Variants

a) N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine (CAS 915924-40-2)
  • Structure : Oxadiazole ring replaces imidazole.
  • Properties : Lower basicity than imidazoles, reducing interaction with biological receptors.
  • Applications : Explored in agrochemicals for pesticidal activity .
b) 2-(1H-Indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine
  • Structure : Indole-pyrrole hybrid with ethanamine.
  • Applications : Studied for psychotropic effects but lacks detailed pharmacological data .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties Known Applications
N-[(1-Ethylimidazol-2-yl)methyl]ethanamine Imidazole 1-Ethyl, ethanamine 167.25 g/mol Moderate lipophilicity, basic Research intermediate
Etazene Benzimidazole 4-Ethoxyphenyl, N,N-diethyl 379.51 g/mol High opioid potency, psychoactive Illicit opioid
N-[(1-Methylimidazol-2-yl)methyl]ethanamine Imidazole 1-Methyl, ethanamine 153.22 g/mol Higher solubility, low stability Pharmaceutical precursor
N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine Oxadiazole 5-Ethyl, ethanamine 155.20 g/mol Low receptor interaction Agrochemical research

Key Research Findings

  • Bioactivity: Benzimidazole derivatives (e.g., Etazene, isotonitazene) exhibit opioid activity due to structural mimicry of endogenous peptides, whereas imidazole analogs lack this profile .
  • Metabolism : Ethyl substituents (as in the target compound) may enhance metabolic stability compared to methyl groups, which are more susceptible to oxidation .
  • Toxicity : NBOMe compounds (e.g., 25B-NBOMe) with ethanamine moieties show severe neurotoxicity, suggesting structural alerts for safety assessments .

Biological Activity

N-[(1-ethylimidazol-2-yl)methyl]ethanamine, also known as an ethyl-substituted imidazole derivative, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H15N3C_8H_{15}N_3 and a molecular weight of approximately 153.225 g/mol. The compound features an imidazole ring, which is known for its ability to coordinate with metal ions and participate in hydrogen bonding, enhancing its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole moiety allows for coordination with metal ions, while the ethanamine group enhances solubility and facilitates transport across biological membranes. This interaction can lead to various biochemical effects, including enzyme inhibition and modulation of receptor activity.

Biological Activities

Antimicrobial Properties : this compound exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its structural similarity to other biologically active imidazole derivatives suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity : Research indicates that imidazole derivatives can possess anticancer properties. This compound may influence cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition : The compound has been studied for its potential to act as an enzyme inhibitor. For example, it may inhibit enzymes involved in metabolic pathways crucial for the survival of pathogens or cancer cells.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased annexin V staining in treated cells, confirming apoptotic cell death.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
1-MethylimidazoleSimpler structure with methyl groupModerate antimicrobial activity
2-EthylimidazoleEthyl substitution at the 2-positionAntifungal properties
HistamineBiologically active imidazole derivativeImmune response modulation
N-(1-Methyl-1H-imidazol-2-yl)methylamineMethyl substitution impacts pharmacokineticsLimited biological activity

This compound stands out due to its unique ethyl substitution, which may confer distinct pharmacological properties compared to its counterparts. This variation can influence receptor interactions and overall efficacy in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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